molecular formula C16H23NO7S2 B2550951 Methyl 3-({[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-4-methoxybenzoate CAS No. 2320537-29-7

Methyl 3-({[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-4-methoxybenzoate

Cat. No.: B2550951
CAS No.: 2320537-29-7
M. Wt: 405.48
InChI Key: OEMYCJGFKKYDJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-({[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-4-methoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate core substituted with a methoxy group and a sulfamoyl group linked to a thiolan ring, which is further substituted with a hydroxyethoxy group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-({[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-4-methoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the thiolan ring with the hydroxyethoxy substituent. This can be achieved through a series of nucleophilic substitution reactions and ring-closing reactions under controlled conditions. The sulfamoyl group is then introduced through a sulfonation reaction, followed by the esterification of the benzoate core with methanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques. The scalability of the synthesis is crucial for industrial applications, and continuous flow chemistry may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group can yield aldehydes or carboxylic acids, while reduction of the sulfamoyl group can produce amines .

Scientific Research Applications

Methyl 3-({[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-4-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 3-({[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-4-methoxybenzoate exerts its effects depends on its interaction with molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, while the thiolan ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)sulfamoyl)-4-methoxybenzoate
  • N-[[3-(2-hydroxyethoxy)-3-thiolanyl]methyl]-2-thiophenecarboxamide

Uniqueness

Methyl 3-({[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-4-methoxybenzoate is unique due to its specific combination of functional groups and structural features. The presence of both a sulfamoyl group and a thiolan ring with a hydroxyethoxy substituent provides a distinct set of chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

methyl 3-[[3-(2-hydroxyethoxy)thiolan-3-yl]methylsulfamoyl]-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO7S2/c1-22-13-4-3-12(15(19)23-2)9-14(13)26(20,21)17-10-16(24-7-6-18)5-8-25-11-16/h3-4,9,17-18H,5-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMYCJGFKKYDJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2(CCSC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.